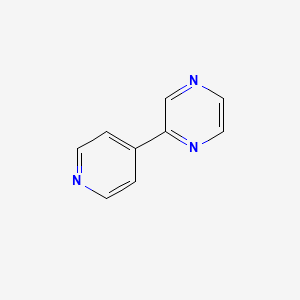
2-(吡啶-4-基)吡嗪
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Pyridinyl)pyrazine is a useful research compound. Its molecular formula is C9H7N3 and its molecular weight is 157.176. The purity is usually 95%.
BenchChem offers high-quality 2-(4-Pyridinyl)pyrazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Pyridinyl)pyrazine including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抗菌活性
2-(吡啶-4-基)吡嗪衍生物因其抗菌性能而备受关注。这些化合物对多种微生物菌株均表现出有效性。吡咯并吡嗪骨架,其中包含吡嗪环,已知具有抗菌活性 .
抗炎特性
包括2-(吡啶-4-基)吡嗪在内的吡咯并吡嗪衍生物的抗炎潜力已在多项研究中得到探索。这些化合物可以抑制炎性细胞因子的产生,并可能成为开发新型抗炎药物的先导化合物 .
抗病毒应用
据报道,吡咯并吡嗪衍生物也具有抗病毒活性。它们干扰病毒复制的能力使其成为抗病毒药物开发进一步研究的候选者 .
抗真菌应用
2-(吡啶-4-基)吡嗪衍生物的抗真菌作用是另一个令人感兴趣的领域。这些化合物对真菌病原体有效,为开发新型抗真菌剂提供了一条潜在途径 .
抗氧化作用
这些衍生物因其抗氧化性能而正在接受研究。通过清除自由基,它们可以帮助保护细胞免受氧化应激 .
抗肿瘤活性
2-(吡啶-4-基)吡嗪的结构与抗肿瘤活性有关。研究表明,这些化合物可以抑制肿瘤的生长和增殖,使其在癌症研究中具有重要价值 .
激酶抑制
激酶抑制剂在治疗多种疾病(包括癌症)中至关重要。吡咯并吡嗪衍生物,如2-(吡啶-4-基)吡嗪,在抑制激酶活性方面显示出令人鼓舞的结果,这对于细胞信号传导和调节至关重要 .
抗纤维化活性
最近的研究强调了吡啶基嘧啶衍生物的抗纤维化活性,这些衍生物在结构上与2-(吡啶-4-基)吡嗪相关。这些化合物已证明具有抑制纤维化的能力,纤维化是指结缔组织过度形成,通常会导致器官功能障碍 .
作用机制
Target of Action
Pyrrolopyrazine derivatives, which include a pyrrole and a pyrazine ring like 2-(pyridin-4-yl)pyrazine, have exhibited various biological activities such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory . These activities suggest that the compound may interact with a wide range of targets, including various enzymes and receptors.
Biochemical Pathways
Given the broad spectrum of biological activities exhibited by pyrrolopyrazine derivatives , it can be speculated that the compound may influence a variety of biochemical pathways, including those involved in inflammation, oxidative stress, cell proliferation, and apoptosis.
Result of Action
Based on the biological activities of similar pyrrolopyrazine derivatives , it can be inferred that the compound may exert antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory effects at the molecular and cellular levels.
生化分析
Biochemical Properties
Pyrrolopyrazine derivatives, which include 2-(pyridin-4-yl)pyrazine, have been shown to interact with various enzymes and proteins .
Cellular Effects
Pyrrolopyrazine derivatives have been shown to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory effects . These activities suggest that 2-(pyridin-4-yl)pyrazine may influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 2-(pyridin-4-yl)pyrazine is not clearly recognized . It is known that pyrrolopyrazine derivatives can exhibit kinase inhibitory activity , suggesting that 2-(pyridin-4-yl)pyrazine may interact with biomolecules, inhibit or activate enzymes, and induce changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound has a melting point of 87-91 degrees Celsius, indicating its stability under normal conditions .
Metabolic Pathways
Given its structural similarity to other pyrrolopyrazine derivatives, it may interact with various enzymes or cofactors and influence metabolic flux or metabolite levels .
Transport and Distribution
Given its biochemical properties, it may interact with various transporters or binding proteins and influence its localization or accumulation .
Subcellular Localization
Based on its biochemical properties, it may be directed to specific compartments or organelles within the cell .
属性
IUPAC Name |
2-pyridin-4-ylpyrazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3/c1-3-10-4-2-8(1)9-7-11-5-6-12-9/h1-7H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGMAQUKSVXFRJG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=NC=CN=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
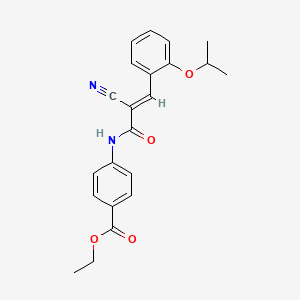

![N-[4-(4-methyl-1H-imidazol-1-yl)benzyl]thiophene-3-carboxamide](/img/structure/B2361041.png)
![2,5-Dichloro-4-[[(1S)-2,2-dimethylcyclopropyl]methoxy]pyridine](/img/structure/B2361042.png)
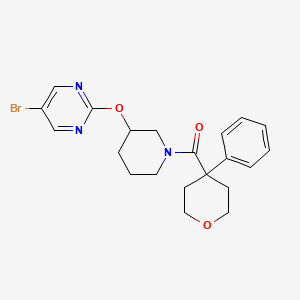
![4-[[[1-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]azetidin-3-yl]-methylamino]methyl]-1-methylpyridin-2-one](/img/structure/B2361045.png)
![3-chloro-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide](/img/structure/B2361046.png)
![N-(2,5-dimethylphenyl)-2-[[3-(2-fluorophenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2361048.png)
![(E)-3-(4-fluorophenyl)-1-(2-methylimidazo[1,2-a]pyridin-3-yl)-2-propen-1-one](/img/structure/B2361049.png)
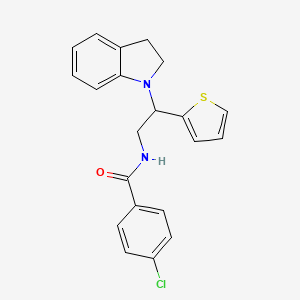
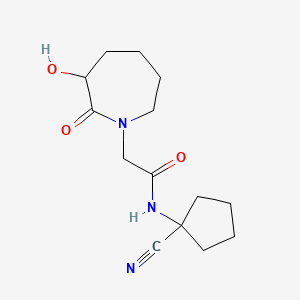
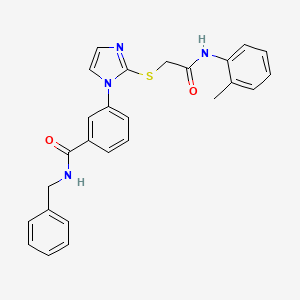
![2-[1-(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B2361057.png)
![2-[(1-But-3-enylpiperidin-3-yl)methoxy]pyridine-4-carbonitrile](/img/structure/B2361059.png)
